![molecular formula C11H16NNaO3 B5064017 sodium 3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5064017.png)
sodium 3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as sodium HHT or simply HHT. It is a bicyclic compound that contains a hydroxyimino group and a carboxylate group.
Mecanismo De Acción
The exact mechanism of action of sodium HHT is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Sodium HHT has also been found to inhibit the activation of nuclear factor-κB, a transcription factor that plays a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
Sodium HHT has been found to have several biochemical and physiological effects. It has been found to significantly reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Sodium HHT has also been found to inhibit the activation of nuclear factor-κB, a transcription factor that plays a critical role in the regulation of inflammation. Additionally, sodium HHT has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sodium HHT in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using sodium HHT in lab experiments is its complex synthesis process. This can make it difficult and time-consuming to obtain sufficient quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the research of sodium HHT. One of the most promising areas of research is in the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. Sodium HHT has shown great potential in this area, and further research is needed to fully understand its mechanisms of action and potential applications. Additionally, there is a need for further research into the synthesis of sodium HHT, with the aim of developing more efficient and cost-effective methods of production.
Métodos De Síntesis
The synthesis of sodium HHT is a complex process that involves several steps. The most commonly used method for synthesizing sodium HHT involves the reaction of 2,3-dimethyl-2-butene with nitrosyl chloride in the presence of aluminum chloride to form 3-(hydroxyimino)-2,2,7-trimethylbicyclo[2.2.1]hept-5-ene. This compound is then treated with sodium hydroxide to form sodium HHT.
Aplicaciones Científicas De Investigación
Sodium HHT has been extensively studied for its potential applications in various fields. One of the most promising applications of sodium HHT is in the field of medicine. It has been found to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Sodium HHT has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
sodium;(3E)-3-hydroxyimino-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.Na/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12-15;/h15H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLEHCYPUASQA-RRAJOLSVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=NO)C(=O)[O-])C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2(CCC1(C/C2=N\O)C(=O)[O-])C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-benzyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5063936.png)

![ethyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5063950.png)
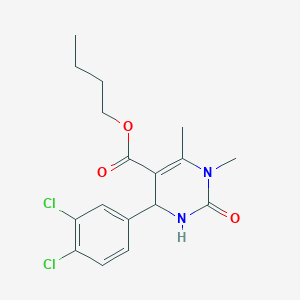
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5063959.png)
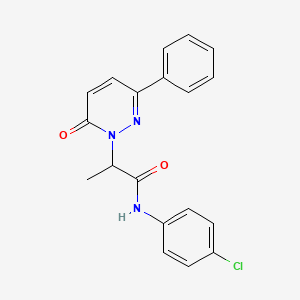
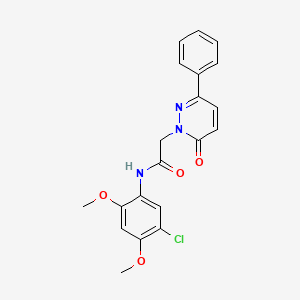
![N-[5-(2-anilino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzamide](/img/structure/B5063976.png)
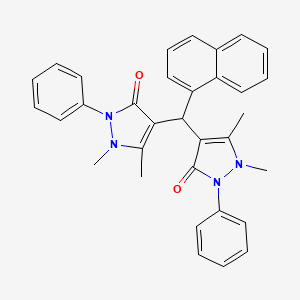
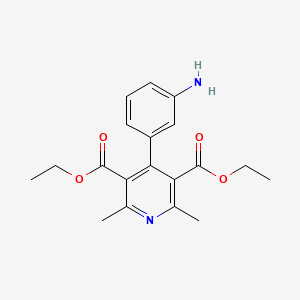
![3-nitro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B5063998.png)
![N-(2,4-difluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5064025.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5064028.png)
![N~1~-(3-acetylphenyl)-N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5064031.png)